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molecular formula C16H17BrN4O B8318333 1-(5-Bromopyrimidin-2-yl)-4-phenyl-piperidine-4-carboxamide

1-(5-Bromopyrimidin-2-yl)-4-phenyl-piperidine-4-carboxamide

Cat. No. B8318333
M. Wt: 361.24 g/mol
InChI Key: PMTOFJUSNIMRBS-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

A solution of 1-(5-bromopyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile (0.31 g, 0.9 mmol) in HBr-acetic acid (12 mL) was refluxed for 16 h. After completion of reaction (by TLC), the mixture was poured into 100 mL of ice cold water and extracted with EtOAc (3×150 mL). The combined organics were washed with brine, dried over anhydrous Na2SO4, filtered and evaporated to obtain the desired product as a white solid (0.12 g). MS: 361.15 [M+H]+.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][C:11]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)([C:14]#[N:15])[CH2:10][CH2:9]2)=[N:6][CH:7]=1.Br.C(O)(=[O:25])C>>[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:9][CH2:10][C:11]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)([C:14]([NH2:15])=[O:25])[CH2:12][CH2:13]2)=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)N1CCC(CC1)(C#N)C1=CC=CC=C1
Name
Quantity
12 mL
Type
reactant
Smiles
Br.C(C)(=O)O
Step Two
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction (by TLC)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)N1CCC(CC1)(C(=O)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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